molecular formula C24H20FN3O5S B3013786 ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate CAS No. 1252844-48-6

ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B3013786
CAS No.: 1252844-48-6
M. Wt: 481.5
InChI Key: OOLZWEWQSIZXQM-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C24H20FN3O5S and its molecular weight is 481.5. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

One area of scientific research involving this compound focuses on chemical synthesis and modification techniques. For instance, the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones has been explored for the synthesis of α-fluoro esters, demonstrating a mild methodology for the removal of synthetically useful sulfone moiety. This approach provides access to α-deuterium-labeled esters and smooth desulfonylation to yield 2-fluoroalkanoates, offering a novel route for the synthesis of fluorinated compounds (Wnuk, Ríos, Khan, & Hsu, 2000).

Heterocyclic Compound Synthesis

Another significant application is in the synthesis of pyrrolo[1,2-a]quinoxaline derivatives, showcasing the compound's utility in creating heterocyclic structures. This process involves reacting ethyl 2,2-dihydropoly(per)fluoroalkanoate with N-phenacyl benzimidazole bromide in the presence of base, highlighting its role in generating novel heterocyclic compounds (Zhang & Huang, 1997).

Anticancer Research

In anticancer research, derivatives of this compound have been synthesized and evaluated for their activity against breast cancer. A study involving the multicomponent synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate followed by various reactions led to the discovery of compounds with significant antiproliferative potential. Notably, one of the synthesized compounds induced apoptosis in MCF-7 cells, demonstrating a potential pathway for the development of new cancer therapeutics (Gad et al., 2020).

pH Measurement Tools

The modification of the 2-aminophenol group to yield pH-sensitive probes represents another application. This modification involves creating fluorinated derivatives to serve as internal chemical shift references for measuring intracellular pH, showcasing the compound's relevance in biochemical analysis and imaging (Rhee, Levy, & London, 1995).

Anti-HIV Activity

Furthermore, derivatives of this compound have been investigated for their anti-HIV-1 activity. The synthesis of 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one and their evaluation against type 1 human immunodeficiency virus in vitro highlighted the compound's potential in antiviral drug development (Novikov, Ozerov, Sim, & Buckheit, 2004).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate involves the condensation of 2-aminobenzoic acid with ethyl chloroformate to form ethyl 2-amino benzoate. This intermediate is then reacted with 2-(2-fluorobenzyl)-3,4-dihydrothieno[3,2-d]pyrimidin-4(1H)-one in the presence of acetic anhydride to form ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate.", "Starting Materials": [ "2-aminobenzoic acid", "ethyl chloroformate", "2-(2-fluorobenzyl)-3,4-dihydrothieno[3,2-d]pyrimidin-4(1H)-one", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-amino benzoate.", "Step 2: Reaction of ethyl 2-amino benzoate with 2-(2-fluorobenzyl)-3,4-dihydrothieno[3,2-d]pyrimidin-4(1H)-one in the presence of acetic anhydride to form ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate." ] }

CAS No.

1252844-48-6

Molecular Formula

C24H20FN3O5S

Molecular Weight

481.5

IUPAC Name

ethyl 2-[[2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H20FN3O5S/c1-2-33-23(31)16-8-4-6-10-18(16)26-20(29)14-27-19-11-12-34-21(19)22(30)28(24(27)32)13-15-7-3-5-9-17(15)25/h3-12H,2,13-14H2,1H3,(H,26,29)

InChI Key

OOLZWEWQSIZXQM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3

solubility

not available

Origin of Product

United States

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